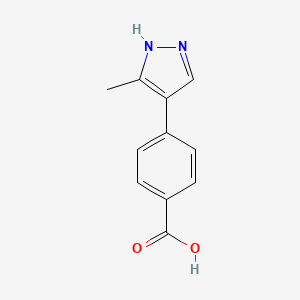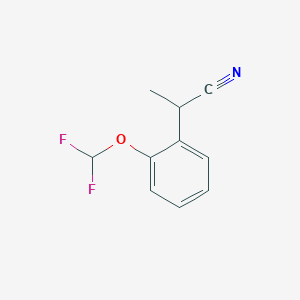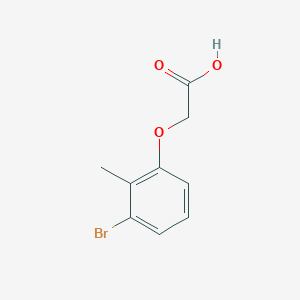![molecular formula C6H11NO3 B13583239 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13583239.png)
2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-3-azabicyclo[222]octane-5,6-diol is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of Schiff bases with secondary amides of acetoacetic acid . The reaction proceeds through a series of steps, including the formation of intermediates and subsequent cyclization to yield the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as preparative HPLC can be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield dicarbonyl compounds, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and 2,3-dioxabicyclo[2.2.2]octane-5,6-diols . These compounds share structural similarities but differ in their chemical properties and applications. The presence of both oxygen and nitrogen atoms in this compound makes it unique and versatile for various research and industrial purposes.
Similar Compounds
- 2-Azabicyclo[3.2.1]octane
- 2,3-Dioxabicyclo[2.2.2]octane-5,6-diols
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]octane-5,6-diol |
InChI |
InChI=1S/C6H11NO3/c8-5-3-1-2-4(6(5)9)10-7-3/h3-9H,1-2H2 |
InChI Key |
VNBKWGFFPMSTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1NO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
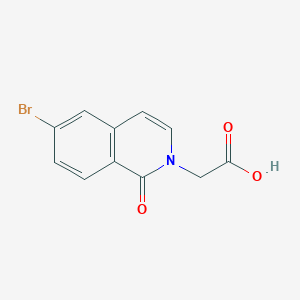
![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)
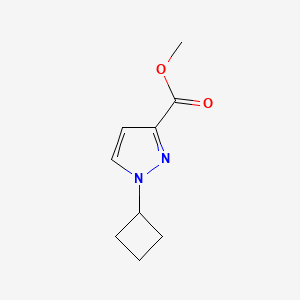
![3-[2-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13583185.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)
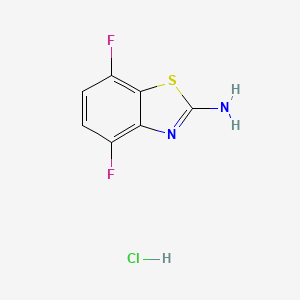

![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
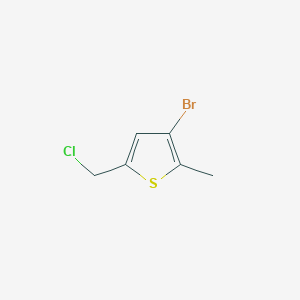
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
